molecular formula C11H12ClN5O B2468270 5-chloro-N-(cyanomethyl)-2-(pyrrolidin-1-yl)pyrimidine-4-carboxamide CAS No. 1241577-26-3

5-chloro-N-(cyanomethyl)-2-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Cat. No. B2468270
CAS RN: 1241577-26-3
M. Wt: 265.7
InChI Key: VOUDDARGAOAERZ-UHFFFAOYSA-N
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Description

5-chloro-N-(cyanomethyl)-2-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a pyrimidine derivative that has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 5-chloro-N-(cyanomethyl)-2-(pyrrolidin-1-yl)pyrimidine-4-carboxamide involves the inhibition of certain enzymes and proteins that are involved in the progression of diseases. The compound binds to these enzymes and proteins, thereby preventing their activity and slowing down the progression of the disease. The exact mechanism of action of the compound is still under investigation, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
5-chloro-N-(cyanomethyl)-2-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the progression of diseases. It has also been found to have anti-inflammatory and anti-tumor properties. The compound has been studied for its potential use in medical imaging techniques due to its ability to bind to certain receptors in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-chloro-N-(cyanomethyl)-2-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is its potential applications in medicinal chemistry. The compound has shown promising results in the treatment of various diseases, and further research is needed to fully understand its potential. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several future directions for the research on 5-chloro-N-(cyanomethyl)-2-(pyrrolidin-1-yl)pyrimidine-4-carboxamide. One of the main areas of focus is the development of new synthesis methods that can improve the yield and purity of the compound. Further research is also needed to fully understand the mechanism of action of the compound and its potential applications in medicinal chemistry. The compound has also been studied for its potential use in medical imaging techniques, and further research is needed to fully understand its diagnostic capabilities.

Synthesis Methods

The synthesis of 5-chloro-N-(cyanomethyl)-2-(pyrrolidin-1-yl)pyrimidine-4-carboxamide involves the reaction of 5-chloro-2-amino-4-cyanopyrimidine with pyrrolidine-1-carboxaldehyde in the presence of a suitable solvent and catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The overall yield of the synthesis process is around 60-70%.

Scientific Research Applications

5-chloro-N-(cyanomethyl)-2-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and infectious diseases. The compound has been found to inhibit the activity of certain enzymes and proteins that are involved in the progression of these diseases. It has also been studied for its potential use as a diagnostic tool in various medical imaging techniques.

properties

IUPAC Name

5-chloro-N-(cyanomethyl)-2-pyrrolidin-1-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN5O/c12-8-7-15-11(17-5-1-2-6-17)16-9(8)10(18)14-4-3-13/h7H,1-2,4-6H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUDDARGAOAERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C(=N2)C(=O)NCC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(cyanomethyl)-2-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

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